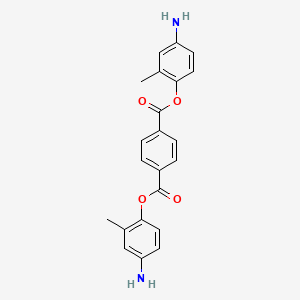
Bis(4-amino-2-methylphenyl) terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-amino-2-methylphenyl) terephthalate: is an organic compound that belongs to the class of aromatic polyimides. It is characterized by the presence of two amino groups attached to the phenyl rings, which are further connected to a terephthalate moiety. This compound is known for its excellent thermal stability, mechanical properties, and solubility, making it a valuable material in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-amino-2-methylphenyl) terephthalate typically involves the reaction of terephthalic acid with 4-amino-2-methylphenol. The process can be carried out through a series of steps, including esterification and amination reactions. The reaction conditions often involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, followed by purification steps to obtain the pure compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-amino-2-methylphenyl) terephthalate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bis(4-amino-2-methylphenyl) terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and polyimides.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of advanced materials for aerospace, electronics, and automotive industries
Mecanismo De Acción
The mechanism of action of bis(4-amino-2-methylphenyl) terephthalate involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and stability. The terephthalate moiety provides rigidity to the molecular structure, enhancing its mechanical properties. These interactions contribute to the compound’s effectiveness in various applications .
Comparación Con Compuestos Similares
- Bis(4-aminophenyl) terephthalate
- Bis(4-aminophenoxy)phenylsilane
- Bis(4-amino-2-biphenyl)ether
Comparison: Bis(4-amino-2-methylphenyl) terephthalate stands out due to its unique combination of thermal stability, mechanical strength, and solubility. Compared to bis(4-aminophenyl) terephthalate, it offers better solubility and processability. When compared to bis(4-aminophenoxy)phenylsilane, it exhibits superior thermal properties. Its mechanical properties are enhanced compared to bis(4-amino-2-biphenyl)ether, making it a preferred choice for high-performance applications .
Propiedades
Fórmula molecular |
C22H20N2O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
bis(4-amino-2-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H20N2O4/c1-13-11-17(23)7-9-19(13)27-21(25)15-3-5-16(6-4-15)22(26)28-20-10-8-18(24)12-14(20)2/h3-12H,23-24H2,1-2H3 |
Clave InChI |
XSQRYCPTYSGRJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=C(C=C(C=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


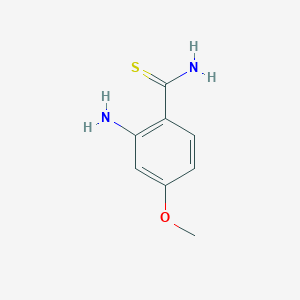
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
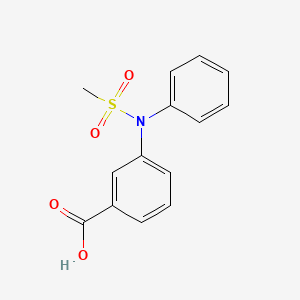
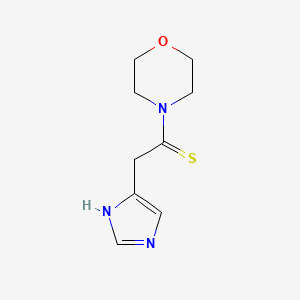
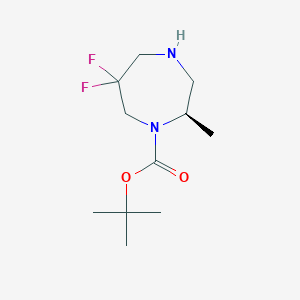
![2-(Chloromethyl)-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12828658.png)
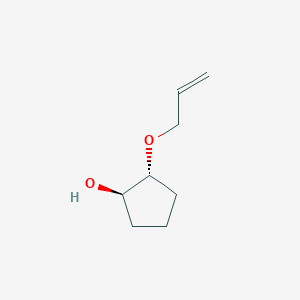

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
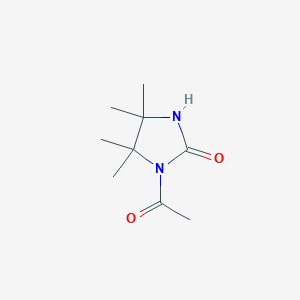
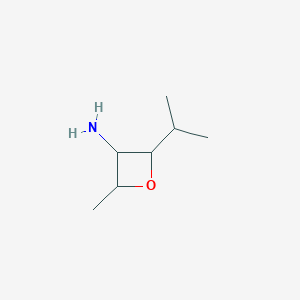
![1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)

